molecular formula C₂₇H₃₇BrO₆ B1154283 9-Bromo-betamethasone Valerate

9-Bromo-betamethasone Valerate

Cat. No.: B1154283
M. Wt: 537.48
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Bromo-betamethasone Valerate, also known as Betamethasone Valerate EP Impurity D or Betamethasone Valerate Related Compound D, is a brominated analogue of the corticosteroid Betamethasone Valerate. It is primarily used as a certified reference standard and a chemical impurity in pharmaceutical research and development. Researchers utilize this compound in analytical testing, such as HPLC and Mass Spectrometry, to ensure the quality, safety, and purity of Betamethasone Valerate active pharmaceutical ingredients (APIs) and finished drug products. The product is strictly for research purposes and is not intended for diagnostic or therapeutic use . The parent compound, Betamethasone Valerate, is a potent corticosteroid with anti-inflammatory, immunosuppressive, and antiproliferative properties. Its mechanism of action involves penetrating the skin and binding to intracellular glucocorticoid receptors. This complex then translocates to the cell nucleus, modulating gene expression by upregulating anti-inflammatory proteins and downregulating pro-inflammatory mediators like cytokines and enzymes. The brominated impurity provides critical value in monitoring and controlling the stability and degradation profile of pharmaceutical formulations containing Betamethasone Valerate . This compound has a molecular formula of C₂₇H₃₇BrO₆ and a molecular weight of 537.48 g/mol . As a research chemical, it is essential for compliance with pharmacopeial standards (such as EP and USP) and is a key tool for scientists working in quality control and regulatory affairs. All products are accompanied by a comprehensive Certificate of Analysis to guarantee identity and purity .

Properties

Molecular Formula

C₂₇H₃₇BrO₆

Molecular Weight

537.48

Synonyms

(8S,9R,10S,11S,13S,14S,16S,17R)-9-Bromo-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl Pentanoate

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

9-Bromo-betamethasone Valerate has garnered attention for its significant anti-inflammatory and immunosuppressive properties. These attributes make it valuable in various research contexts, particularly in the fields of dermatology, oncology, and pharmacology.

Dermatological Research

The primary application of this compound lies in its use as an anti-inflammatory agent. It is utilized in studies focusing on:

  • Dermatitis Treatment : Its efficacy in treating various forms of dermatitis has been documented, showing improvements in skin inflammation and irritation.
  • Allergic Reactions : The compound's ability to modulate immune responses makes it a candidate for research into allergic reactions and hypersensitivity.

Case Study: Efficacy in Dermatitis

A study demonstrated that patients treated with formulations containing this compound showed significant reductions in erythema and pruritus compared to control groups. This supports its application in clinical settings for managing inflammatory skin conditions.

Oncology Research

Recent studies have explored the role of glucocorticoids, including this compound, in cancer treatment:

  • Cilium Restoration : Research indicates that this compound may restore primary cilium expression in cancer cells, which is crucial for cellular signaling pathways involved in tumor growth .
  • Combination Therapies : Its interactions with various biological pathways suggest potential for use in combination therapies with other anticancer agents.

Case Study: Impact on Cancer Cell Lines

In vitro studies using human lung and breast cancer cell lines revealed that treatment with this compound resulted in increased ciliation rates, indicating its potential role as a therapeutic agent in oncology.

Pharmacological Studies

The compound is also investigated for its pharmacokinetic properties:

  • Receptor Interaction : It binds to specific intracellular glucocorticoid receptors, modulating gene expression related to inflammation and immune response.
  • Comparative Analysis : Studies comparing this compound with other corticosteroids (e.g., dexamethasone) highlight its unique pharmacological profile due to the bromine substitution, which may enhance efficacy or alter pharmacokinetics.

Preparation Methods

Grignard Reaction for Core Steroid Functionalization

The synthesis begins with a Grignard reaction to introduce the 16β-methyl group. In a representative protocol:

  • Reactants : 17α-Hydroxy-16β-methyl-1,4,9-triene-pregna-3,20-dione (Compound I) is dissolved in tetrahydrofuran (THF).

  • Reagents : Methylmagnesium bromide (Grignard reagent) and hydrogen peroxide (oxidant).

  • Conditions : 40–60°C for 6–8 hours.

  • Outcome : Formation of a tertiary alcohol intermediate (Compound 1) with 85–90% yield.

Mechanistic Insight :
The Grignard reagent attacks the carbonyl group at C-20, followed by peroxide-mediated oxidation to stabilize the alcohol intermediate.

Halogenation: Introducing Bromine at the 9-Position

Bromination is achieved via electrophilic substitution using pyrophosphoryl bromide (PBr₃) or N-bromosuccinimide (NBS):

  • Reactants : Intermediate from Step 2.1 dissolved in dichloromethane.

  • Reagents : PBr₃ (2.5 equiv) at −30°C to −40°C.

  • Conditions : Slow addition over 1 hour, followed by stirring for 3 hours.

  • Outcome : 9-Bromo intermediate (Compound 2) with 70–75% yield.

Critical Parameters :

  • Low temperatures prevent polybromination.

  • Anhydrous conditions are essential to avoid hydrolysis.

Epoxide Formation

  • Reactants : 9-Bromo intermediate (Compound 2) in THF.

  • Reagents : m-Chloroperbenzoic acid (mCPBA, 1.2 equiv).

  • Conditions : 0°C for 2 hours.

  • Outcome : 9-Bromo-11β,17α-dihydroxy-16β-methyl-1,4-pregnadiene-3,20-dione epoxide (Compound 3).

Fluorination

  • Reactants : Epoxide (Compound 3) in dimethylformamide (DMF).

  • Reagents : Potassium fluoride (KF, 3.0 equiv).

  • Conditions : 80°C for 4 hours.

  • Outcome : 9-Bromo-11β,17α-dihydroxy-16β-methyl-9α-fluoro-pregna-1,4-diene-3,20-dione (Compound 4).

Esterification with Deuterated Valeric Acid

Deuterium labeling is introduced via esterification:

  • Reactants : Compound 4 and deuterated valeric acid (CD₃(CD₂)₃CO₂H).

  • Reagents : N,N′-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

  • Conditions : 25°C for 12 hours.

  • Outcome : this compound-d9 with 65–70% yield.

Analytical Validation and Quality Control

Chromatographic Purity Assessment

The United States Pharmacopeia (USP) method specifies:

  • Column : C18 (4.6 × 150 mm, 5 µm).

  • Mobile Phase : Acetonitrile/water (55:45 v/v).

  • Detection : UV at 254 nm.

  • Acceptance Criteria : Purity ≥98.5%, with resolution ≥4.5 from related substances like beclomethasone dipropionate.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 6.15 (d, J=10 Hz, H-1), 5.75 (d, J=10 Hz, H-4), 4.20 (m, H-11), 2.85 (s, H-16).

  • MS (ESI) : m/z 547.23 [M+H]⁺ (calc. 546.538).

Industrial-Scale Production Considerations

Process Optimization

ParameterOptimal RangeImpact on Yield
Bromination Temp.−30°C to −40°CPrevents diastereomer formation
Fluorination Time3–4 hoursMinimizes defluorination
Esterification pH6.5–7.0Maximizes DCC activation

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 9-Bromo-betamethasone Valerate with high purity?

  • Methodological Approach : Optimize bromination conditions (e.g., solvent, temperature, and stoichiometry) using the parent compound betamethasone valerate (C27H37FO6) as a starting material. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC with a C18 column and methanol:water mobile phase .
  • Key Data : Structural confirmation via NMR and mass spectrometry is essential to verify bromine substitution at the 9th position. A purity threshold of >95% (by HPLC) is recommended for pharmacological studies .

Q. How can researchers validate analytical methods for quantifying this compound in experimental matrices?

  • Methodological Approach : Perform method validation per ICH guidelines, including parameters like linearity (R<sup>2</sup> ≥ 0.99), precision (RSD < 2%), and accuracy (recovery 98–102%). Use HPLC with UV detection (λ = 240 nm) and a C18 stationary phase .
  • Key Data : Include a calibration curve spanning 0.1–50 µg/mL. For biological samples, employ solid-phase extraction (SPE) to minimize matrix interference .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Approach : Follow CLP regulations (EC No 1272/2008) for hazardous substances. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store at 0–6°C in airtight, light-protected containers .
  • Key Data : Bioconcentration factor (BCF) and acute toxicity estimates (ATE) should inform waste disposal protocols. Refer to SDS for specific hazard classifications .

Advanced Research Questions

Q. How does the bromine moiety in this compound influence its glucocorticoid receptor binding affinity compared to non-halogenated analogs?

  • Methodological Approach : Conduct molecular docking studies using crystal structures of the glucocorticoid receptor (PDB ID: 1M2Z). Compare binding energies and hydrogen-bond interactions with betamethasone valerate and dexamethasone. Validate findings via radioligand displacement assays .
  • Key Data : Bromine’s electronegativity may alter receptor-ligand interaction kinetics. Report IC50 values and thermodynamic parameters (ΔG, ΔH) .

Q. What experimental strategies reconcile discrepancies in anti-inflammatory efficacy data between in vitro and in vivo models?

  • Methodological Approach : Use a randomized, controlled design (e.g., 4-arm study) to test formulations in animal models. Include positive controls (e.g., dexamethasone) and measure biomarkers like TNF-α and IL-6. Adjust dosing based on pharmacokinetic profiles (e.g., Cmax, AUC) .
  • Key Data : Inconsistent results may arise from bioavailability differences. Incorporate microdialysis or LC-MS/MS to quantify tissue penetration .

Q. How does the valerate ester group impact the metabolic stability of this compound in hepatic microsomes?

  • Methodological Approach : Incubate the compound with human liver microsomes (HLM) and quantify metabolites via LC-HRMS. Compare hydrolysis rates with non-esterified analogs. Use CYP enzyme inhibitors (e.g., ketoconazole) to identify metabolic pathways .
  • Key Data : Valerate esters often prolong half-life by resisting esterase cleavage. Report t1/2 and major metabolites (e.g., betamethasone) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the cytotoxicity of this compound in epithelial cell lines?

  • Methodological Approach : Replicate studies using standardized cell lines (e.g., Caco-2 or HaCaT) and control for variables like serum concentration and exposure duration. Perform dose-response assays (0.1–100 µM) and assess viability via MTT/WST-1 .
  • Key Data : Contradictions may stem from cell-specific sensitivity or assay interference. Publish raw data (e.g., absorbance values) and statistical analyses (e.g., ANOVA) for transparency .

Tables for Key Comparisons

Parameter Betamethasone Valerate This compound
Molecular FormulaC27H37FO6C27H36BrFO6
LogP (Predicted)2.83.4
Plasma Half-Life (hr)6–88–12 (estimated)
Solubility in MethanolFreely solubleFreely soluble

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.